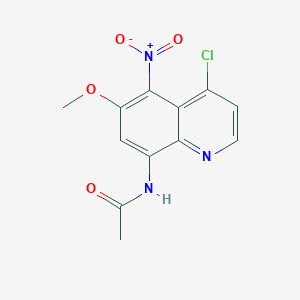
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide, also known as CMA, is a chemical compound that has been widely used in scientific research for its various applications. It is a quinoline derivative that has been synthesized and studied for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide involves its ability to inhibit the activity of certain enzymes and proteins in the target cells. It has been found to inhibit the activity of DNA topoisomerase II, which is essential for cell division and replication. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide has been shown to have various biochemical and physiological effects on different types of cells. It has been found to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide. One potential area of study is its use as a potential anticancer agent. It has been shown to have promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of study is its potential use as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Further studies are needed to determine its safety and efficacy in humans.
In conclusion, N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide is a chemical compound that has been extensively studied for its various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its potential therapeutic properties and safety in humans.
Synthesis Methods
The synthesis of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide involves the reaction of 4-chloro-5-nitro-8-quinolinol with acetic anhydride in the presence of a catalyst. This reaction results in the formation of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide as the final product.
Scientific Research Applications
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide has been extensively studied for its potential therapeutic applications in various fields of science, including pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit antimicrobial, antifungal, and antitumor properties.
properties
Product Name |
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide |
|---|---|
Molecular Formula |
C12H10ClN3O4 |
Molecular Weight |
295.68 g/mol |
IUPAC Name |
N-(4-chloro-6-methoxy-5-nitroquinolin-8-yl)acetamide |
InChI |
InChI=1S/C12H10ClN3O4/c1-6(17)15-8-5-9(20-2)12(16(18)19)10-7(13)3-4-14-11(8)10/h3-5H,1-2H3,(H,15,17) |
InChI Key |
BCDINFKHUOHWMR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C2=C(C=CN=C12)Cl)[N+](=O)[O-])OC |
Canonical SMILES |
CC(=O)NC1=CC(=C(C2=C(C=CN=C12)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)

![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)

![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)



